molecular formula C11H19N5O2 B2705192 ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate CAS No. 921503-94-8

ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate

Cat. No.: B2705192
CAS No.: 921503-94-8
M. Wt: 253.306
InChI Key: GXIZTMJQWZCMIZ-UHFFFAOYSA-N
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Description

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a carbamate derivative featuring a tetrazole ring substituted with a cyclohexyl group. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in medicinal chemistry applications.

Properties

IUPAC Name

ethyl N-[(1-cyclohexyltetrazol-5-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O2/c1-2-18-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZTMJQWZCMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NN=NN1C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate typically involves the cycloaddition reaction between a nitrile and an azide, forming the tetrazole ring . This reaction is often catalyzed by Lewis acids or amine salts to generate the tetrazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted carbamates .

Scientific Research Applications

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex tetrazole derivatives.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.

    Medicine: Explored for its antihypertensive properties due to its interaction with angiotensin II receptors.

    Industry: Utilized in the development of high-energy materials and propellants.

Mechanism of Action

The mechanism of action of ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it acts on angiotensin II receptors, inhibiting their activity and thereby reducing blood pressure . The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate these interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

  • Cyclohexyl vs. Aryl Substituents :
    details 1-aryl-5-methyl-1H-tetrazoles (e.g., 1-(4’-chlorophenyl)-5-methyl-1H-tetrazole). Replacing aryl groups with cyclohexyl (as in the target compound) may reduce π-π stacking interactions but enhance steric shielding, improving metabolic stability. For instance, TCV-116, a prodrug with a cyclohexyloxycarbonyloxy group, exhibited 48-fold higher oral potency than DuP 753 in angiotensin II antagonism due to improved bioavailability .
  • Carbamate Linkage Variations :
    Ethyl(methyl)carbamate derivatives (e.g., compound 21b in ) show that alkyl chain length and branching influence potency. The ethyl carbamate in the target compound may balance lipophilicity and hydrolytic stability compared to bulkier substituents.

Pharmacological Profiles

  • Angiotensin II Antagonists: TCV-116 (a prodrug of CV-11974) demonstrated an ID50 of 0.069 mg/kg orally in rats, outperforming EXP3174 (ID50: 3.3 mg/kg) due to its cyclohexyl carbamate prodrug design .
  • Dual-Acting Compounds: highlights a benzoimidazole-ethyl(methyl)carbamate derivative acting as a cannabinoid receptor agonist/butyrylcholinesterase inhibitor. This underscores that carbamate-tetrazole hybrids can exhibit multitarget activity, depending on the core scaffold .

Physicochemical Properties

  • Melting Points and Solubility :
    Carbamate derivatives in exhibit melting points ranging from 206–208°C (e.g., compound 4f). The cyclohexyl group in the target compound may lower melting points compared to aromatic analogs, increasing solubility in organic solvents .
  • Spectroscopic Data :
    NMR and HRMS data for related compounds () provide benchmarks. For example, methyl 2-((1-(2,4-dichlorophenyl)-triazolyl)methyl)phenyl carbamate (1o) shows distinct δ 4.95 (s, CH2) in ¹H NMR, comparable to the target’s methylene bridge .

Tabular Comparison of Key Compounds

Compound Name Core Structure Key Substituents Bioactivity/Application Synthetic Yield Reference
Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate Tetrazole-carbamate Cyclohexyl, ethyl carbamate Potential prodrug (hypothetical) N/A
TCV-116 Benzimidazole-carbamate Cyclohexyloxycarbonyloxy Angiotensin II antagonist High (oral)
1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole Tetrazole 4-Chlorophenyl, methyl Synthetic intermediate 60–85%
Compound 21b () Benzoimidazole-carbamate Ethyl(methyl)carbamate Dual cannabinoid/BChE inhibitor 44%

Biological Activity

Ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications based on recent research findings.

Overview of Tetrazole Derivatives

Tetrazoles are five-membered nitrogen-containing heterocycles known for their versatile biological activities. They often serve as bioisosteres for carboxylic acids, enhancing solubility and bioavailability, which are critical for therapeutic efficacy. The compound exhibits potential in various pharmacological areas, including:

  • Antihypertensive effects
  • Antimicrobial activity
  • Antitumor properties
  • Anti-inflammatory effects

Target of Action

The tetrazole moiety allows this compound to interact with multiple biological targets. Its ability to mimic carboxylic acids enables it to bind effectively with enzymes and receptors, influencing various biochemical pathways.

Mode of Action

The compound's mechanism involves:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to hypertension and inflammation.
  • Receptor Interaction : It has been shown to interact with angiotensin II receptors, contributing to its antihypertensive properties.
  • Cell Signaling Modulation : The compound can affect gene expression and cellular metabolism through its interactions with signaling pathways.

Pharmacokinetics

Tetrazolate anions are more lipid-soluble than their carboxylic acid counterparts, facilitating easier penetration through cell membranes. This property enhances the compound's bioavailability and therapeutic potential.

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

Activity TypeObservationsReferences
AntihypertensiveInteraction with angiotensin II receptors
AntimicrobialExhibits activity against various bacterial strains
AntitumorPotential cytotoxic effects on cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antihypertensive Properties : A study demonstrated that the compound significantly reduced blood pressure in animal models by blocking angiotensin II activity. This suggests its potential as a therapeutic agent for hypertension management.
  • Antimicrobial Activity : In vitro tests revealed that this compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in tumor cells, highlighting its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl ((1-cyclohexyl-1H-tetrazol-5-yl)methyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Formation of the tetrazole core : Cyclohexylamine reacts with nitriles or azides under controlled conditions to generate the 1-cyclohexyl-1H-tetrazole moiety .

Alkylation : The tetrazole intermediate is alkylated using methylating agents (e.g., methyl iodide) to introduce the methyl group at the 5-position .

Carbamate linkage : Reaction with ethyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) forms the carbamate group .

  • Optimization : Key parameters include maintaining pH <7 to prevent hydrolysis, using catalysts like DMAP for carbamate formation, and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the cyclohexyl, tetrazole, and carbamate groups. For example, the cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm, while the carbamate carbonyl resonates near δ 155–160 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion for C₁₂H₂₀N₅O₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .

Q. What physicochemical properties (e.g., solubility, logP) are critical for its application in biological assays?

  • Methodological Answer :

  • LogP : Calculated ~2.8 (PubChem data), indicating moderate hydrophobicity suitable for membrane permeability .
  • Solubility : Poor aqueous solubility (enhanced via co-solvents like DMSO or cyclodextrins) .
  • Stability : Susceptible to hydrolysis under alkaline conditions; stability studies should be conducted at pH 5–7 .

Advanced Research Questions

Q. How does the cyclohexyl group influence bioactivity compared to analogs with smaller aliphatic substituents?

  • Methodological Answer :

  • The cyclohexyl group enhances hydrophobic interactions with target proteins (e.g., enzyme active sites), as demonstrated in docking studies with similar carbamate-tetrazole derivatives .
  • Compared to cyclopentyl analogs, cyclohexyl derivatives show 2–3× higher binding affinity due to better van der Waals contacts .
  • Experimental validation : Competitive binding assays (e.g., SPR or ITC) quantify affinity differences .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding modes. Focus on the tetrazole’s hydrogen-bonding capability and the carbamate’s electrophilic carbonyl .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (GROMACS/AMBER). For example, the cyclohexyl group may stabilize interactions in hydrophobic pockets .
  • QSAR Models : CorlogP and polar surface area predict absorption/distribution .

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration ≤1%) .
  • Orthogonal Assays : Validate enzyme inhibition with fluorescence-based and radiometric methods .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies, identifying outliers due to assay-specific artifacts .

Q. What strategies mitigate synthetic challenges (e.g., low yields in carbamate formation)?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yields by 15–20% .
  • Flow Chemistry : Enables precise temperature/pH control for carbamate coupling (e.g., 0°C, 5 mL/min flow rate) .
  • Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .

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